molecular formula C23H16BrNO4S B11139137 7-Bromo-2-(furan-2-ylmethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(furan-2-ylmethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11139137
M. Wt: 482.3 g/mol
InChI Key: YCGKMPNMUSOOAQ-UHFFFAOYSA-N
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Description

7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a furan ring, a methylsulfanyl group, and a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anticancer effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its chromeno-pyrrole core is particularly interesting for medicinal chemistry research due to its potential biological activities.

Properties

Molecular Formula

C23H16BrNO4S

Molecular Weight

482.3 g/mol

IUPAC Name

7-bromo-2-(furan-2-ylmethyl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16BrNO4S/c1-30-16-7-4-13(5-8-16)20-19-21(26)17-11-14(24)6-9-18(17)29-22(19)23(27)25(20)12-15-3-2-10-28-15/h2-11,20H,12H2,1H3

InChI Key

YCGKMPNMUSOOAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

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